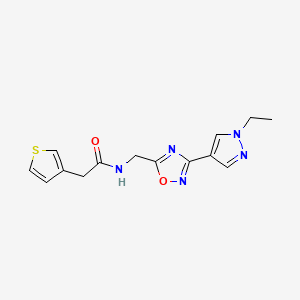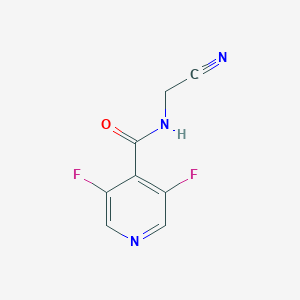![molecular formula C16H18ClNOS B2559508 2-chloro-N-[(5-methylthiophen-2-yl)methyl]-N-(2-phenylethyl)acetamide CAS No. 923751-35-3](/img/structure/B2559508.png)
2-chloro-N-[(5-methylthiophen-2-yl)methyl]-N-(2-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical compound, 2-chloro-N-[(5-methylthiophen-2-yl)methyl]-N-(2-phenylethyl)acetamide, is a versatile material used in scientific research1. Its unique properties make it suitable for diverse applications, ranging from pharmaceuticals to organic synthesis1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, similar compounds are often synthesized through reactions involving aniline and chloroacetylchloride2.Molecular Structure Analysis
The molecular formula of this compound is C16H18ClNOS1. However, I couldn’t find specific information on its molecular structure.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, similar compounds are often used in the preparation of amide podands and Schiff base ligands2.Physical And Chemical Properties Analysis
The molecular weight of this compound is 307.841. Unfortunately, I couldn’t find more detailed information on its physical and chemical properties.Wissenschaftliche Forschungsanwendungen
Thiophene Analogues and Carcinogenicity
Research on thiophene analogues, like those related to benzidine and 4-aminobiphenyl, provides insight into the potential carcinogenicity and biological activity of structurally related compounds. A study conducted by Ashby et al. synthesized thiophene analogues to evaluate their carcinogenic potential. These compounds were assessed using the Salmonella reverse-mutation assay and the cell-transformation assay, indicating potential carcinogenicity based on their activity profiles in vitro. However, doubts were raised about their capability to elicit tumors in vivo, suggesting the importance of evaluating structurally new compounds for potential carcinogenicity (Ashby et al., 1978).
Synthetic Organic Chemistry
Advancements in synthetic organic chemistry, particularly involving the N-Ar axis, highlight the versatility of chemical synthesis in producing a wide range of compounds for various applications. Kondo and Murakami's review focuses on the development of chemoselective N-acylation reagents and chiral ligands, showcasing the potential for creating diverse molecular structures with specific biological or chemical activities. Such methodologies could be relevant for synthesizing and understanding compounds with complex structures like "2-chloro-N-[(5-methylthiophen-2-yl)methyl]-N-(2-phenylethyl)acetamide" (Kondo & Murakami, 2001).
Environmental Impact and Toxicity
The environmental impact and toxicity of chlorinated compounds, including chlorophenols and acetamides, have been extensively studied. These compounds, due to their persistence and bioaccumulation potential, pose risks to aquatic environments and human health. Research by Bedoux et al. reviews the occurrence, toxicity, and degradation of triclosan, a chlorinated compound, highlighting the need for understanding the environmental behavior of chlorinated organic compounds. This context is relevant for assessing the environmental and health implications of "2-chloro-N-[(5-methylthiophen-2-yl)methyl]-N-(2-phenylethyl)acetamide" and related compounds (Bedoux et al., 2012).
Advanced Oxidation Processes
The degradation of acetaminophen by advanced oxidation processes (AOPs) reviewed by Qutob et al. illustrates the chemical and bioactivity diversity that can arise from the degradation of organic compounds in aquatic environments. This review discusses by-products, biotoxicity, and degradation pathways of acetaminophen, offering insights into the environmental fate and treatment options for compounds with similar structures or functional groups (Qutob et al., 2022).
Safety And Hazards
Zukünftige Richtungen
Given its versatility in scientific research, this compound could have potential applications in various fields, including pharmaceuticals and organic synthesis1. However, more research is needed to fully understand its properties and potential uses.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or databases.
Eigenschaften
IUPAC Name |
2-chloro-N-[(5-methylthiophen-2-yl)methyl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNOS/c1-13-7-8-15(20-13)12-18(16(19)11-17)10-9-14-5-3-2-4-6-14/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUPTAJAOYFANH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN(CCC2=CC=CC=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(5-methylthiophen-2-yl)methyl]-N-(2-phenylethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

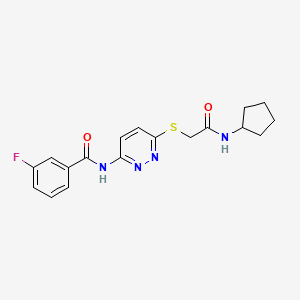
![1-(1,2-Dihydroacenaphthylen-5-yl)-2-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)ethanone](/img/structure/B2559428.png)

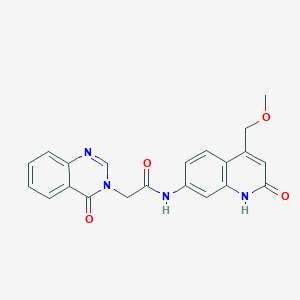
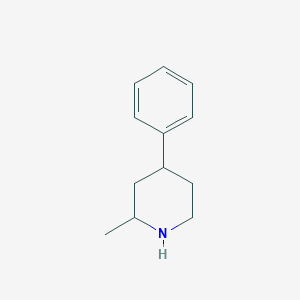
![6-(4-Fluorophenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2559435.png)
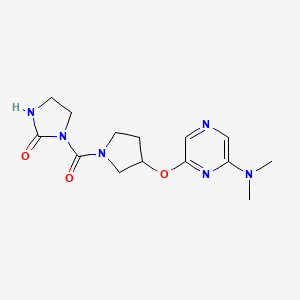
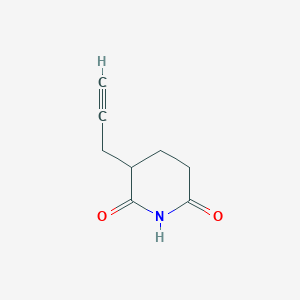
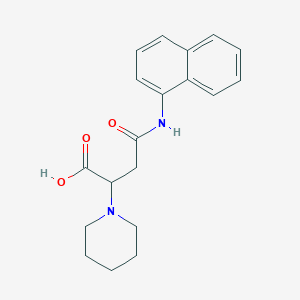
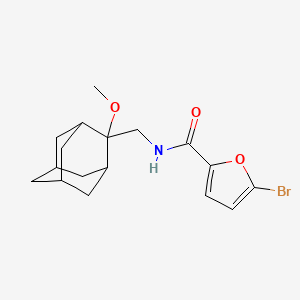
![2-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(3-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2559442.png)

